(3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
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Overview
Description
5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of dithioloquinoline derivatives
Preparation Methods
The synthesis of 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzoyl chloride with 4,4,7-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a protein kinase inhibitor, making it a candidate for anticancer drug development.
Materials Science: Due to its unique structural properties, it can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE include other dithioloquinoline derivatives, such as:
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Known for its protein kinase inhibitory activity.
3,4-Diaryl-1,2-dihydroquinolines: These compounds have shown anticancer activity and are structurally similar due to the presence of the quinoline moiety.
The uniqueness of 5-(3,4-DIMETHOXYBENZOYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE lies in its specific substitution pattern and the presence of the dithioloquinoline core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21NO3S3 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C22H21NO3S3/c1-12-6-8-14-15(10-12)23(22(2,3)19-18(14)21(27)29-28-19)20(24)13-7-9-16(25-4)17(11-13)26-5/h6-11H,1-5H3 |
InChI Key |
IROQUTOSFREPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC(=C(C=C4)OC)OC)(C)C)SSC3=S |
Origin of Product |
United States |
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